molecular formula C24H18F3NO2 B11991718 4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate

4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate

Cat. No.: B11991718
M. Wt: 409.4 g/mol
InChI Key: VCTJTPWEVCVOBB-GTYWNQTFSA-N
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Description

4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, an imino group, and a propenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate typically involves a multi-step process:

  • Formation of the Imino Intermediate: : The initial step involves the condensation of 3-(trifluoromethyl)benzaldehyde with aniline to form the imino intermediate. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid under reflux conditions.

  • Esterification: : The imino intermediate is then reacted with 3-(4-methylphenyl)-2-propenoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final ester product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxime derivatives.

  • Reduction: : Reduction of the imino group can yield the corresponding amine.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity, particularly in the realm of enzyme inhibition or as a ligand for receptor binding studies. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. The presence of the trifluoromethyl group often enhances the potency and selectivity of pharmaceutical agents.

Industry

In materials science, the compound could be used in the design of novel polymers or as a precursor for the synthesis of functional materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate: Similar structure but with a chlorine substituent instead of a methyl group.

    4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methoxyphenyl)-2-propenoate: Contains a methoxy group instead of a methyl group.

Uniqueness

The uniqueness of 4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and bioavailability of compounds, making this molecule a valuable candidate for further research and development.

Properties

Molecular Formula

C24H18F3NO2

Molecular Weight

409.4 g/mol

IUPAC Name

[4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenyl] (E)-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C24H18F3NO2/c1-17-5-7-18(8-6-17)11-14-23(29)30-22-12-9-19(10-13-22)16-28-21-4-2-3-20(15-21)24(25,26)27/h2-16H,1H3/b14-11+,28-16?

InChI Key

VCTJTPWEVCVOBB-GTYWNQTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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